![molecular formula C22H25N5O2 B2939312 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-(2,4-dimethylphenyl)acetamide CAS No. 1006785-52-9](/img/structure/B2939312.png)
2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-(2,4-dimethylphenyl)acetamide
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Overview
Description
The compound is a complex organic molecule with several functional groups, including a pyrazole ring, a cyclopenta[d]pyrimidinone ring, and an acetamide group. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple heterocyclic rings. These rings may be able to participate in pi stacking interactions, hydrogen bonding, and other non-covalent interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, and stability could be influenced by the functional groups present in the molecule .Scientific Research Applications
Synthesis and Biological Applications
Heterocyclic Synthesis and Biological Activity : Research has shown the synthesis of pyrimidine linked to pyrazole heterocyclic compounds, demonstrating significant insecticidal and antimicrobial potential. These compounds have been synthesized via microwave irradiative cyclocondensation, with their biological activities established against selected microorganisms and insects (Deohate & Palaspagar, 2020).
Antimicrobial Potency of Heterocycles : Studies on new heterocycles incorporating the antipyrine moiety have showcased their antimicrobial effectiveness. These synthesized compounds, including derivatives of pyrazolo[1,5-a]pyrimidine, have shown significant activity against various microbial strains, highlighting their potential in developing new antimicrobial agents (Bondock et al., 2008).
Isoxazolines and Isoxazoles Synthesis : Novel synthesis approaches have been explored for N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition. These compounds have been further investigated for their potential biological activities, expanding the chemical versatility and application scope of this chemical scaffold (Rahmouni et al., 2014).
Radiolabeling for Imaging : Derivatives of pyrazolo[1,5-a]pyrimidine, such as DPA-714, have been synthesized and radiolabeled for imaging purposes, specifically targeting the translocator protein (18 kDa) with PET. This showcases the utility of such compounds in biomedical imaging and diagnostic applications (Dollé et al., 2008).
Antitumor Activities and Molecular Docking : Certain pyrimidine and pyrazole derivatives have demonstrated outstanding in vitro antitumor activity, with molecular docking studies providing insights into their mode of action at the molecular level. This research highlights the therapeutic potential of these compounds in cancer treatment (Fahim et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2/c1-13-8-9-18(14(2)10-13)23-20(28)12-26-21(29)17-6-5-7-19(17)24-22(26)27-16(4)11-15(3)25-27/h8-11H,5-7,12H2,1-4H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVUSHXPVMCWSIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C(=O)C3=C(CCC3)N=C2N4C(=CC(=N4)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-(2,4-dimethylphenyl)acetamide |
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